1-(4-Chlorophenyl)pentan-2-one
Description
1-(4-Chlorophenyl)pentan-2-one is a ketone derivative with a molecular formula $ \text{C}{11}\text{H}{13}\text{ClO} $. Its structure features a pentan-2-one backbone substituted with a 4-chlorophenyl group at position 1 (Fig. 1). This compound is a key intermediate in the pesticide industry, particularly in synthesizing agrochemicals . Its crystal structure, resolved via X-ray diffraction, reveals a planar phenyl ring and a ketone group that participates in hydrogen bonding, influencing its solid-state packing . The compound is synthesized through Claisen-Schmidt condensation or microwave-assisted methods, achieving yields up to 87% under optimized conditions .
Properties
Molecular Formula |
C11H13ClO |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-(4-chlorophenyl)pentan-2-one |
InChI |
InChI=1S/C11H13ClO/c1-2-3-11(13)8-9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3 |
InChI Key |
RNRJZLJPETUFRH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCC(=O)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylpropanones and Chalcones
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (Chalcone Derivative)
- Structure : Features a conjugated α,β-unsaturated ketone system with a 4-chlorophenyl and p-tolyl group.
- Synthesis : Microwave-assisted synthesis yields 64.8%, highlighting efficiency compared to traditional methods .
1-(4-Fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD)
Table 1: Comparison of Key Compounds
Positional Isomers and Halogen Variants
1-(2-Chlorophenyl)pentan-2-one
- Structure : Ortho-chlorophenyl substitution vs. para in the parent compound.
- Properties : Altered steric and electronic effects due to proximity of Cl to the ketone. This isomer has a molecular weight of 196.67 g/mol and 97% purity .
1-(4-Bromo-2-fluorophenyl)pentan-1-one
Table 2: Impact of Halogen Substitution
| Compound | Halogen Position/Type | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| This compound | Para-Cl | 196.66 | Planar structure, pesticide use |
| 1-(2-Chlorophenyl)pentan-2-one | Ortho-Cl | 196.67 | Altered reactivity, lab reagent |
| 1-(4-Bromo-2-fluorophenyl)pentan-1-one | Para-Br, Ortho-F | 273.55 | High steric bulk, pharmaceutical use |
Thio- and Cyclopropane-Modified Analogs
1-((4-Chlorophenyl)thio)pentan-2-one
- Structure : Replaces ketone oxygen with sulfur.
- Properties : Thioether linkage increases lipophilicity and alters metabolic stability. Discontinued due to synthesis challenges .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
Iodinated and Methyl-Substituted Derivatives
1-(4-Chlorophenyl)-5-iodo-2-methylpentan-1-one
- Structure : Iodo and methyl groups enhance molecular weight (MW = 350.64 g/mol) and steric hindrance.
- Characterization : $ ^1\text{H} $ NMR shows distinct shifts at δ 7.89 (aromatic protons) and δ 3.43 (methine proton) .
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